molecular formula C19H16ClNO4S2 B2902650 (Z)-3-(4-chlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one CAS No. 524739-38-6

(Z)-3-(4-chlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Cat. No.: B2902650
CAS No.: 524739-38-6
M. Wt: 421.91
InChI Key: DWUFPNVXQVDGPX-YBEGLDIGSA-N
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Description

(Z)-3-(4-chlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with chlorophenyl and trimethoxybenzylidene substituents, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-chlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 3,4,5-trimethoxybenzaldehyde and thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the thiazolidinone ring or the aromatic substituents, leading to various reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-chlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, this compound is investigated for its antimicrobial and anticancer activities. Studies have shown that thiazolidinone derivatives can inhibit the growth of bacteria, fungi, and cancer cells, making them promising candidates for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly its anti-inflammatory and anticancer properties. Researchers aim to develop new drugs based on this compound to treat various diseases.

Industry

Industrially, this compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-3-(4-chlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer effects could be due to the induction of apoptosis (programmed cell death) in cancer cells or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.

    Thiazolidinones: Other thiazolidinone derivatives with various substituents exhibit different biological activities.

Uniqueness

(Z)-3-(4-chlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is unique due to its specific substituents, which confer distinct biological activities. The combination of chlorophenyl and trimethoxybenzylidene groups enhances its potential as a therapeutic agent compared to other thiazolidinone derivatives.

Properties

IUPAC Name

(5Z)-3-(4-chlorophenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4S2/c1-23-14-8-11(9-15(24-2)17(14)25-3)10-16-18(22)21(19(26)27-16)13-6-4-12(20)5-7-13/h4-10H,1-3H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUFPNVXQVDGPX-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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